3-Methyl-3-pyrazolin-5-one
Overview
Description
3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds. It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .
Synthesis Analysis
The synthesis of 3-Methyl-3-pyrazolin-5-one involves various methods. One approach involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one at 90 °C . Another method involves treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol .Chemical Reactions Analysis
3-Methyl-3-pyrazolin-5-one participates in various chemical reactions. For instance, it reacts with aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one to form 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles .Physical And Chemical Properties Analysis
3-Methyl-3-pyrazolin-5-one has a molecular weight of 98.10 g/mol . It is soluble in 1 M NH4OH and methanol . More detailed physical and chemical properties are not available from the sources.Scientific Research Applications
Synthesis and Antioxidant Activity
3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one serves as a core for synthesizing thiazolyl–pyrazolone derivatives. These compounds exhibit potential antioxidant activities, as demonstrated in a study where they were evaluated using the ABTS Radical Cation Decolorization Assay (Gaffer et al., 2017).
Neuroprotection and Antioxidant Agent
3-Methyl-1-phenyl-2-pyrazolin-5-one (edaravone) is identified as a potent antioxidant agent against lipid peroxidation. It has shown neuroprotective activities in various models, including ischemia and hypoxia-induced brain injuries (Watanabe et al., 2003); (Ikeda et al., 2002).
Antinociceptive Effects
Novel pyrazoline methyl ester compounds, including 3-methyl variants, have been evaluated for their antinociceptive potential in chemical and thermal models of pain in mice. These compounds demonstrated significant antinociceptive effects without impairing motor coordination (Milano et al., 2008).
Free Radical Scavenger in Parkinson's Disease
Edaravone has been studied for its role as a free radical scavenger in models of Parkinson's disease. It effectively protects dopamine neurons from damage and has shown promising results in clinical therapeutics for Parkinson's disease (Xiong et al., 2011).
Cardiovascular Disease Treatment
Edaravone's antioxidant properties make it beneficial for treating cardiovascular diseases. It has been observed to improve endothelial function and protect against myocardial injury following ischemia and reperfusion (Higashi et al., 2006).
Synthesis of Pyrano[2,3-c]-Pyrazoles
Studies show the synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines by mixing 3-methyl-2-pyrazolin-5-ones with various reagents, highlighting its importance in developing new chemical entities (Al-Matar et al., 2010).
Protection Against Retinal Damage
Edaravone also protects against retinal damage, as demonstrated in both in vitro and in vivo studies. It significantly decreases radical generation and reduces cell death induced by stressors in retinal cells (Inokuchi et al., 2009).
Safety And Hazards
Future Directions
Research on 3-Methyl-3-pyrazolin-5-one and its derivatives continues due to their wide range of biological activities. Future directions include the development of new bioactive materials with novel properties that may become alternative therapeutic agents . Additionally, the synthesis of some 1-(thiazol-2-yl)-pyrazolin-5-one derivatives through diazo-coupling reaction and/or Knoevenagel condensation followed by heterocyclization with some α-halogenated reagents such as bromoacetone, phenacyl bromide, and ethyl bromoacetate has been suggested .
properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
Record name | NoName_1716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-pyrazolin-5-one | |
CAS RN |
4344-87-0, 108-26-9 | |
Record name | 4344-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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